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Compound of Interest

Compound Name: AZ-5104-d2

Cat. No.: B15610025 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide provides a comprehensive overview of the inhibitory activity of AZ-

5104, the active demethylated metabolite of the irreversible Epidermal Growth Factor Receptor

(EGFR) inhibitor, Osimertinib (AZD9291). The deuterium-labeled variant, AZ-5104-d2, is

utilized in research for its metabolic stability and is expected to exhibit a congruent inhibitory

profile.[1] This document details the biochemical and cellular inhibitory profile of AZ-5104, the

signaling pathways it modulates, and the experimental protocols for assessing its activity.

Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of AZ-5104 has been characterized through various biochemical and

cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of AZ-5104
This table presents the half-maximal inhibitory concentration (IC50) values of AZ-5104 against

purified wild-type and mutant EGFR kinases, as well as other related kinases.
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Target Enzyme IC50 (nM)

EGFRL858R/T790M 1

EGFRL858R 6

EGFRL861Q 1

EGFR (Wild-Type) 25

ErbB4 7

Data sourced from MedchemExpress and

Selleck Chemicals.[2][3]

Table 2: Cellular Inhibitory Activity of AZ-5104 on EGFR
Phosphorylation
This table outlines the IC50 values for the inhibition of EGFR phosphorylation in various human

cancer cell lines.

Cell Line EGFR Mutation Status IC50 (nM)

H1975 L858R/T790M 2

PC-9VanR Exon 19 deletion/T790M 1

PC-9 Exon 19 deletion 2

H2073 Wild-Type 53

LOVO Wild-Type 33

Data sourced from

MedchemExpress and

BioCrick.[2][4]

Table 3: Anti-proliferative Activity of AZ-5104
This table details the IC50 values of AZ-5104 in cell viability assays across different human

cancer cell lines.
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Cell Line EGFR Mutation Status IC50 (nM)

H1975 T790M/L858R 3.3

PC-9 Exon 19 deletion 2.6

Calu 3 Wild-Type 80

NCI-H2073 Wild-Type 53

Data sourced from Selleck

Chemicals.[3]

Signaling Pathway and Mechanism of Action
AZ-5104 is an irreversible tyrosine kinase inhibitor that targets the ATP-binding site of EGFR.[5]

By covalently binding to a cysteine residue in the kinase domain, it effectively blocks the

autophosphorylation of the receptor and the subsequent activation of downstream signaling

cascades. A key pathway inhibited by AZ-5104 is the SRC-ERK-STAT3 signaling axis, which is

crucial for cell proliferation, survival, and differentiation.[6][7] The inhibition of this pathway

ultimately leads to the suppression of tumor growth.
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Caption: EGFR signaling pathway and the inhibitory action of AZ-5104.

Experimental Protocols
Detailed methodologies for key experiments are provided below.
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Biochemical Kinase Assay (Continuous-Read
Fluorescence)
This protocol describes a method to measure the direct inhibitory effect of AZ-5104 on purified

EGFR kinase activity.[8]

Materials and Reagents:

Recombinant EGFR enzymes (Wild-Type and mutants)

Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-

glycerophosphate, 5% glycerol, 0.2 mM DTT)

ATP and a fluorescent peptide substrate (e.g., Y12-Sox)

AZ-5104 stock solution (in DMSO)

384-well, white, non-binding surface microtiter plates

Fluorescence plate reader (e.g., λex360/λem485)

Procedure:

1. Prepare serial dilutions of AZ-5104 in 50% DMSO.

2. Add 0.5 µL of the diluted compound or 50% DMSO (vehicle control) to the wells of the

microtiter plate.

3. Add 5 µL of the EGFR enzyme solution (e.g., 5 nM EGFR-WT or 3 nM EGFR-

T790M/L858R) to each well.

4. Pre-incubate the plate for 30 minutes at 27°C.

5. Prepare a mix of ATP and the fluorescent peptide substrate in the kinase reaction buffer

(e.g., 15 µM ATP and 5 µM Y12-Sox peptide for EGFR-WT).

6. Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.rsc.org/suppdata/md/c2/c2md20017a/c2md20017a.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Immediately begin monitoring the fluorescence signal every 71 seconds for a duration of

30-120 minutes.

8. Determine the initial velocity of the reaction from the linear portion of the kinetic curves.

9. Plot the initial velocity against the inhibitor concentration and use a variable slope model to

calculate the IC50 value.

Cell-Based EGFR Phosphorylation ELISA
This protocol details a cell-based ELISA to quantify the inhibition of EGFR phosphorylation by

AZ-5104.[4][9][10]

Materials and Reagents:

Human cancer cell lines (e.g., H1975, PC-9)

Cell culture medium and serum

96-well cell culture plates

AZ-5104 stock solution

Epidermal Growth Factor (EGF) for stimulating wild-type cells

Fixing Solution (e.g., 4% formaldehyde)

Quenching Buffer and Blocking Buffer

Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-pan-EGFR

HRP-conjugated secondary antibody

TMB substrate and Stop Solution

Microplate reader capable of measuring absorbance at 450 nm

Procedure:
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1. Seed 10,000-30,000 cells per well in a 96-well plate and incubate overnight.

2. Treat the cells with a dose-response of AZ-5104 for 2 hours.

3. For wild-type EGFR cell lines, stimulate with 25 ng/mL of EGF for 10 minutes before

fixation.[4]

4. Remove the culture medium and fix the cells with 100 µL of Fixing Solution for 20 minutes

at room temperature.

5. Wash the cells and add 100 µL of Quenching Buffer for 20 minutes.

6. Wash and then block the cells with 200 µL of Blocking Buffer for 1 hour at 37°C.

7. Incubate the cells with either the anti-phospho-EGFR or anti-pan-EGFR antibody for 2

hours at room temperature.

8. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

9. Add 100 µL of TMB substrate and incubate for 30 minutes in the dark.

10. Add 50 µL of Stop Solution and measure the absorbance at 450 nm.

11. Normalize the phospho-EGFR signal to the pan-EGFR signal and calculate the IC50

value.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol describes the use of the CellTiter-Glo® assay to measure the anti-proliferative

effects of AZ-5104.[11][12][13][14]

Materials and Reagents:

Human cancer cell lines

Opaque-walled 96-well or 384-well plates

AZ-5104 stock solution
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CellTiter-Glo® Reagent

Luminometer

Procedure:

1. Prepare a cell suspension and seed the desired number of cells in the wells of an opaque-

walled multiwell plate. Include wells with medium only for background measurement.

2. Incubate the plate overnight to allow cells to attach.

3. Add serial dilutions of AZ-5104 to the experimental wells and incubate for the desired

period (e.g., 72 hours).[2]

4. Equilibrate the plate to room temperature for approximately 30 minutes.

5. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in

each well.

6. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

7. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

8. Measure the luminescence with a luminometer.

9. Subtract the background luminescence from all readings, calculate the percentage of

viability relative to the vehicle control, and determine the IC50 value.
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Caption: General experimental workflow for inhibitor characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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